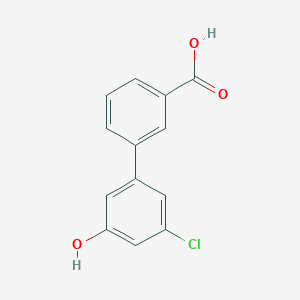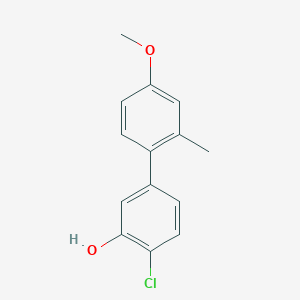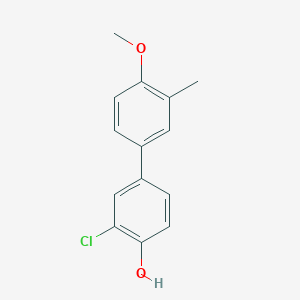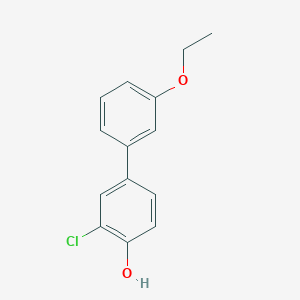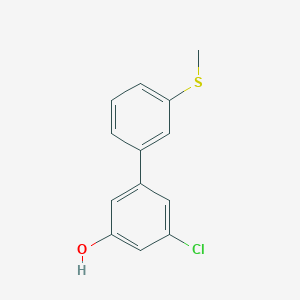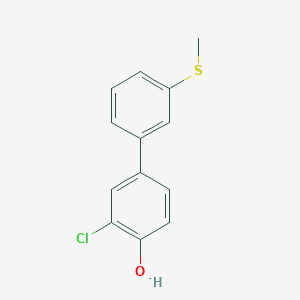
3-Chloro-5-(4-methylthiophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(4-methylthiophenyl)phenol, 95% (3C5MTP) is a compound of interest for the scientific community due to its diverse applications in research and development. It is a highly pure compound with an overall purity of 95%, and it has been used in a variety of experiments in the laboratory. In
Applications De Recherche Scientifique
3-Chloro-5-(4-methylthiophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various pharmaceuticals and other compounds of interest. It has also been used as a reagent in the synthesis of organic compounds, and as a catalyst in organic reactions. Additionally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% has been used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(4-methylthiophenyl)phenol, 95% is not well understood. However, it is believed that the compound is able to interact with proteins, enzymes, and other biomolecules in a manner that modulates their activity. This is likely due to the presence of the chlorine atom on the aromatic ring, which is able to form hydrogen bonds with the biomolecules. Additionally, the methylthiophenyl group of 3-Chloro-5-(4-methylthiophenyl)phenol, 95% is able to interact with biomolecules in a manner that is similar to that of other small molecules.
Biochemical and Physiological Effects
3-Chloro-5-(4-methylthiophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In studies, it has been shown to inhibit the activity of enzymes such as cytochrome P450, as well as to modulate the activity of other enzymes. Additionally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% has been shown to have anti-inflammatory and anti-oxidant effects, as well as to modulate the activity of various hormones.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Chloro-5-(4-methylthiophenyl)phenol, 95% in laboratory experiments has a number of advantages and limitations. One of the main advantages of 3-Chloro-5-(4-methylthiophenyl)phenol, 95% is its high purity, which allows for the synthesis of highly pure compounds. Additionally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% is relatively easy to handle and store, and it is relatively inexpensive. However, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% is also relatively unstable, and it can be difficult to work with in certain conditions.
Orientations Futures
There are a number of potential future directions for the use of 3-Chloro-5-(4-methylthiophenyl)phenol, 95%. One potential direction is the development of new synthetic methods for the synthesis of compounds of interest. Additionally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% could be used to study the structure and function of proteins, as well as to develop new drugs and therapies. Additionally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% could be used in the development of new catalysts for organic reactions, as well as in the development of new materials. Finally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% could be used in the study of the effects of environmental pollutants on human health.
Méthodes De Synthèse
3-Chloro-5-(4-methylthiophenyl)phenol, 95% can be synthesized by a process called nucleophilic aromatic substitution. This process involves the use of a strong nucleophile, such as an amine, to replace a chlorine atom on the aromatic ring of 3-Chloro-5-(4-methylthiophenyl)phenol, 95%. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, and can be catalyzed by a base such as sodium hydroxide. The reaction is typically carried out at room temperature, and the resulting product is purified by column chromatography.
Propriétés
IUPAC Name |
3-chloro-5-(4-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVSHVAPULBRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methylthiophenyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



